molecular formula C14H23IO3 B13623765 Ethyl1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate

Ethyl1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate

Cat. No.: B13623765
M. Wt: 366.23 g/mol
InChI Key: GUMQHPVECCRSBT-UHFFFAOYSA-N
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Description

Ethyl1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate is a bicyclic compound that features a unique structure with potential applications in various fields of science and industry. This compound is characterized by its bicyclo[2.2.2]octane core, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves a series of organic reactions starting from readily available precursors. One common method involves the iodination of a suitable bicyclic precursor followed by esterification to introduce the ethyl carboxylate group. The reaction conditions often require the use of organic solvents and catalysts to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

Ethyl1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, while the bicyclic core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate is unique due to the presence of the iodine atom and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C14H23IO3

Molecular Weight

366.23 g/mol

IUPAC Name

ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate

InChI

InChI=1S/C14H23IO3/c1-3-5-11-14(12(16)17-4-2)8-6-13(10-15,18-11)7-9-14/h11H,3-10H2,1-2H3

InChI Key

GUMQHPVECCRSBT-UHFFFAOYSA-N

Canonical SMILES

CCCC1C2(CCC(O1)(CC2)CI)C(=O)OCC

Origin of Product

United States

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